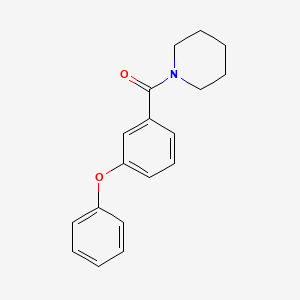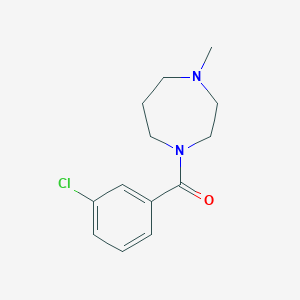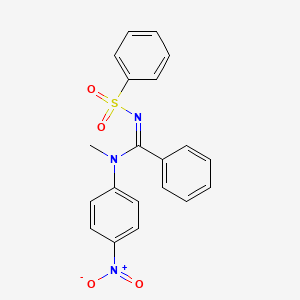
1-(3-phenoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenoxybenzoyl)piperidine, commonly known as PBPD, is a synthetic compound that has gained significant interest among researchers due to its potential therapeutic properties. PBPD is a piperidine derivative that has been synthesized via different methods.
Scientific Research Applications
PBPD has been studied for its potential therapeutic properties, including its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent. Several studies have shown that PBPD exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reducing the infiltration of immune cells into inflamed tissues. PBPD has also been shown to inhibit the growth of cancer cells and reduce tumor volume in animal models of cancer.
Mechanism of Action
The mechanism of action of PBPD is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB and MAPK pathways. PBPD has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and reduce the expression of several downstream targets of NF-κB, including TNF-α and IL-1β. PBPD has also been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38, key components of the MAPK pathway.
Biochemical and Physiological Effects:
PBPD has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of immune cell infiltration, and the inhibition of cancer cell growth. PBPD has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF, and inhibit the formation of new blood vessels, suggesting its potential use as an anti-angiogenic agent.
Advantages and Limitations for Lab Experiments
PBPD has several advantages for lab experiments, including its synthetic accessibility, high purity, and potent anti-inflammatory and anti-tumor activities. However, PBPD also has several limitations, including its poor solubility in water, which may limit its use in in vivo experiments, and its potential toxicity, which requires careful evaluation before its use in clinical trials.
Future Directions
There are several future directions for research on PBPD, including the evaluation of its potential use as an anti-angiogenic agent, the identification of its molecular targets, and the development of more potent and selective derivatives. Additionally, the evaluation of the pharmacokinetics and toxicity of PBPD in animal models and clinical trials is necessary to determine its potential therapeutic value.
Synthesis Methods
PBPD can be synthesized via different methods, including the reaction of phenoxybenzoic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or by the reaction of piperidine with 3-phenoxybenzoyl chloride. The product is then purified via column chromatography to obtain the pure compound.
properties
IUPAC Name |
(3-phenoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-12-5-2-6-13-19)15-8-7-11-17(14-15)21-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQSLVGNYQAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)

![N-[3-(4-morpholinyl)propyl]cyclooctanamine](/img/structure/B5328615.png)
![8-acetyl-2-(dimethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5328631.png)
![2-fluoro-N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)benzamide](/img/structure/B5328638.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5328643.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5328650.png)

![3-benzyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328661.png)
![N-cyclopropyl-5-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5328674.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5328690.png)
![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5328694.png)
![4-(3,4-difluorobenzyl)-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5328703.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)